molecular formula C11H11FN2O4 B7944383 4-(3-Fluoro-5-nitrobenzoyl)morpholine

4-(3-Fluoro-5-nitrobenzoyl)morpholine

Cat. No.: B7944383
M. Wt: 254.21 g/mol
InChI Key: XXEHJHIJRXBOAI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-nitrobenzoyl)morpholine is a morpholine derivative featuring a benzoyl core substituted with a fluorine atom at position 3 and a nitro group at position 3. The morpholine ring, a six-membered heterocycle containing one oxygen atom, is attached via a carbonyl linkage. Its structural features—electron-withdrawing nitro and fluorine groups—may influence solubility, reactivity, and binding affinity compared to related compounds.

Properties

IUPAC Name

(3-fluoro-5-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEHJHIJRXBOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-nitrobenzoyl)morpholine typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with morpholine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-nitrobenzoyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-(3-Fluoro-5-aminobenzoyl)morpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl derivatives

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-nitrobenzoyl)morpholine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the nitro group allows for potential redox cycling, which can generate reactive oxygen species and induce cellular damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzoyl-Morpholine Scaffolds

  • VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine): Core Structure: Replaces the benzoyl group with a phenylthiazole ring. Lacks nitro and fluorine substituents. Activity: Demonstrated moderate binding to androgen receptor (AR) splice variants in studies, suggesting a role in modulating transcriptional activity .
  • 4-(4-Nitrophenyl)thiomorpholine: Core Structure: Thiomorpholine (sulfur instead of oxygen in the morpholine ring) linked to a nitrobenzene group. The nitro group is para-substituted rather than meta as in the target compound. Synthesis: Prepared via nucleophilic aromatic substitution using 4-chloronitrobenzene and thiomorpholine in 1-butanol, a method analogous to the target compound’s synthesis .

Heterocyclic Morpholine Derivatives

  • VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine): Core Structure: Dibromoimidazole-thiazole hybrid attached to morpholine. Structural misassignment (original 4,5-dibromo vs. corrected 2,4-dibromo) significantly altered NMR spectra and activity . Activity: Exhibited stronger AR-DNA binding inhibition than VPC-14228, highlighting the impact of halogen positioning .
  • 4-(6-Nitro-3-pyridyl)morpholine :

    • Core Structure : Morpholine linked to a nitro-substituted pyridine ring.
    • Key Differences : Pyridine’s nitrogen enhances basicity and hydrogen-bonding capacity. The nitro group at position 6 on pyridine creates a distinct electronic profile compared to the benzoyl-linked nitro group in the target compound.
    • Synthesis : Produced via methods similar to nitrobenzene derivatives but requires transition-metal catalysts for pyridine functionalization .

Functionalized Morpholine Derivatives

  • 4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine: Core Structure: Triazole-thioether scaffold with a nitrobenzyl group. Higher MW (349.4 g/mol) and complexity compared to the target compound .
  • 4-(3-Fluoro-5-(dioxaborolan-2-yl)phenyl)morpholine :

    • Core Structure : Boronate ester substituent on the fluorophenyl ring.
    • Key Differences : The boronate group enables Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate. Enhanced hydrophilicity due to the boronate moiety .

Key Findings and Implications

  • Halogen Effects : Bromine in VPC-14449 improves steric hindrance and binding affinity but reduces solubility, whereas fluorine in the target compound balances electronegativity and metabolic stability .
  • Synthetic Flexibility : The boronate ester derivative and nitro-pyridine analogue highlight the adaptability of morpholine scaffolds for diverse applications, from medicinal chemistry to materials science.

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